Product packaging for Methiothepin Mesylate(Cat. No.:CAS No. 51482-89-4)

Methiothepin Mesylate

Cat. No.: B1637042
CAS No.: 51482-89-4
M. Wt: 452.7 g/mol
InChI Key: CZMDZGZYKOGLJY-UHFFFAOYSA-N
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Description

Historical Context of Serotonergic and Dopaminergic Antagonists in Research

The exploration of serotonergic and dopaminergic systems has been a cornerstone of neuroscience research for decades. The development of antagonists for these systems has been pivotal in elucidating their functions. Initially, the focus was on the "dopamine hypothesis of schizophrenia," which posited that excessive dopamine (B1211576) activity was a key factor in the disorder. nih.gov This led to the development of dopamine antagonists, such as chlorpromazine (B137089) and haloperidol, which were found to have antipsychotic effects. nih.govpsychiatrist.com

Subsequently, the "serotonin hypothesis" gained traction, suggesting the involvement of serotonin (B10506) in conditions like schizophrenia, partly based on the hallucinogenic properties of drugs like lysergic acid diethylamide (LSD). nih.gov The discovery that the atypical antipsychotic clozapine (B1669256) possessed potent serotonin 5-HT2A antagonist activity in addition to its dopamine D2 antagonism led to the formulation of the serotonin-dopamine antagonist (SDA) concept. nih.gov This concept proposed that a combined blockade of these two receptor systems could lead to improved antipsychotic efficacy with fewer side effects.

Significance of Non-Selective Antagonism in Receptor Characterization

While selective antagonists that target a single receptor subtype are crucial for dissecting specific signaling pathways, non-selective antagonists like methiothepin (B1206844) play a unique and vital role in pharmacology. These compounds, which bind to multiple receptor types, are instrumental in the initial characterization of tissues, cells, or physiological responses where the specific receptor subtypes involved are unknown. wikipedia.orgmsdmanuals.com By observing the broad effects of a non-selective antagonist, researchers can narrow down the potential families of receptors at play.

Furthermore, non-selective antagonists are valuable for studying the integrated response of a system to the blockade of multiple receptors simultaneously. This is particularly relevant in complex neurological processes where multiple neurotransmitter systems interact. The ability of a single compound to modulate several targets can help in understanding the synergistic or opposing actions of different receptor pathways.

Overview of Methiothepin Mesylate as a Research Tool

This compound is a potent, non-selective antagonist with high affinity for a wide array of serotonin and dopamine receptors. medchemexpress.comglpbio.com It is known to act as an antagonist at 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor subtypes. ebi.ac.uk Its broad receptor-binding profile has made it a standard tool in pharmacological research to block serotonergic and dopaminergic neurotransmission.

Researchers have utilized methiothepin to investigate the roles of these neurotransmitter systems in a variety of contexts, including sleep-wake cycles, neurohumoral control of regeneration in invertebrates, and even in identifying novel therapeutic targets. oup.comcambridge.orgmdpi.com For instance, its ability to block serotonin autoreceptors has been a key feature in studies examining serotonin release and uptake. sigmaaldrich.com

Scope and Objectives of this compound Research Applications

The primary application of this compound in research is to serve as a pharmacological tool to probe the functions of serotonin and dopamine systems. Key research objectives that have been addressed using this compound include:

Characterizing novel receptor subtypes: By using methiothepin in conjunction with more selective ligands, researchers can help to define the pharmacological profile of newly discovered receptors.

Investigating neurotransmitter interactions: Its non-selective nature allows for the study of the complex interplay between different serotonin and dopamine receptor subtypes in mediating specific physiological or behavioral responses.

Elucidating the mechanism of action of other drugs: Methiothepin can be used to determine if the effects of a novel compound are mediated through serotonergic or dopaminergic pathways. For example, it has been used to investigate the effects of serotonin reuptake inhibitors. oup.com

Exploring the pathophysiology of diseases: By observing the effects of blocking a broad range of serotonin and dopamine receptors, researchers can gain insights into the roles these systems play in various disorders.

Detailed Research Findings

Methiothepin's utility as a research tool is underscored by its well-characterized binding affinities for various receptors. The following table summarizes its pKi and pKd values for several human serotonin receptor subtypes, illustrating its non-selective profile. A higher pKi or pKd value indicates a stronger binding affinity.

Receptor SubtypepKipKd
5-HT1A7.10 medchemexpress.comglpbio.com
5-HT1B7.28 medchemexpress.comglpbio.com
5-HT1D6.99 medchemexpress.comglpbio.com
5-HT2A8.50 medchemexpress.comglpbio.com
5-HT2B8.68 medchemexpress.comglpbio.com
5-HT2C8.35 medchemexpress.comglpbio.com
5-HT5A7.0 medchemexpress.comglpbio.com
5-HT5B7.8 medchemexpress.comglpbio.com
5-HT68.74 medchemexpress.comglpbio.com
5-HT78.99 medchemexpress.comglpbio.com

This table presents the binding affinities of methiothepin for various human serotonin receptors. pKi is the negative logarithm of the inhibition constant (Ki), and pKd is the negative logarithm of the dissociation constant (Kd). These values indicate the concentration of the drug required to occupy 50% of the receptors.

In addition to its well-documented effects on serotonin and dopamine receptors, recent research has uncovered a novel application for methiothepin. Studies have shown that it can inhibit the drug efflux activity of the Patched1 (Ptch1) protein, which is overexpressed in some cancer cells and contributes to chemotherapy resistance. mdpi.com Methiothepin was found to bind directly to Ptch1 and enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) in resistant melanoma cells. mdpi.com This finding opens up new avenues for research into overcoming multidrug resistance in cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O3S3 B1637042 Methiothepin Mesylate CAS No. 51482-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMDZGZYKOGLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017459
Record name Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-89-4, 74611-28-2
Record name Methiothepin methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Mechanisms of Action of Methiothepin Mesylate

Serotonin (B10506) Receptor Antagonism Profile

Methiothepin (B1206844) mesylate demonstrates a robust antagonist profile across multiple serotonin receptor families. It is particularly noted for its potent, non-selective antagonism at 5-HT2 receptors and significant activity as a 5-HT1 receptor antagonist. nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comtocris.com Its broad-spectrum activity has made it a valuable tool in pharmacological research to characterize and differentiate various 5-HT receptor functions. nih.gov

Methiothepin mesylate exhibits high-affinity binding to several subtypes within the 5-HT1 receptor family. tocris.com This interaction is a key component of its pharmacological identity. The binding affinities, often expressed as pKd or pKi values, quantify the strength of this interaction, with higher values indicating a stronger binding affinity. Research has established specific binding values for methiothepin across the 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D subtypes. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Binding Affinities of this compound for 5-HT1 Receptor Subtypes

Receptor Subtype Binding Affinity (pKd)
5-HT1A 7.10 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
5-HT1B 7.28 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
5-HT1C 7.56 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Methiothepin binds to the 5-HT1A receptor with a reported pKd value of 7.10. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Beyond simple antagonism, functional studies have characterized its action at this receptor as inverse agonism. In cellular assays using Chinese hamster ovary (CHO) cells expressing the 5-HT1A receptor, methiothepin was observed to inhibit both basal and agonist-stimulated [35S]GTPγS binding. nih.gov This suggests that methiothepin can reduce the constitutive activity of the receptor, a hallmark of inverse agonists. nih.gov Further modeling studies propose that its mechanism of inverse agonism may involve the stabilization of an inactive conformation of the receptor that is still capable of coupling to its G protein. nih.gov

The interaction of methiothepin with the 5-HT1B receptor is characterized by a high binding affinity, with a pKd value of 7.28. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This demonstrates a strong potential for antagonism at this particular receptor subtype, contributing to its broad pharmacological effects within the 5-HT1 family.

Methiothepin's engagement with the 5-HT1D receptor is well-documented, showing a pKd of 6.99. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Functional studies have further elucidated this antagonistic relationship. In research utilizing guinea pig brain tissue, methiothepin was shown to be a potent antagonist of the terminal 5-HT autoreceptor, which is considered a functional model of the 5-HT1D receptor. nih.govnih.gov One study determined a pA2 value of 7.6 for methiothepin in antagonizing the effects of 5-HT in the guinea pig hippocampus. nih.gov

Research on the stereoisomers of methiothepin has revealed differential activity at the 5-HT1D receptor. The (-) isomer was found to be more potent than the (+) isomer, both in binding affinity (Ki of 18 nM for the (-) isomer vs. 64 nM for the (+) isomer) and in functional antagonism. nih.gov The (-) isomer more effectively attenuated the inhibitory effects of agonists like 5-HT and sumatriptan (B127528) at the 5-HT autoreceptor. nih.gov

Table 2: Functional Antagonist Activity (pA2) of Metitepine at the Guinea Pig 5-HT1D Receptor

Agonist Apparent pA2 of (-) isomer Apparent pA2 of (+) isomer
5-HT 7.7 nih.gov 6.8 nih.gov

A defining feature of methiothepin's pharmacology is its potent and non-selective antagonism of the 5-HT2 receptor family. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com It exhibits high affinity across the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, with pKi values ranging from 8.35 to 8.68. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This strong antagonistic action at 5-HT2 receptors is a cornerstone of its classification and use in experimental pharmacology. nih.govtocris.com Molecular dynamics simulations have provided insight into this interaction, suggesting that methiothepin binds to and stabilizes the inactive state of the 5-HT2A receptor. nih.gov

Table 3: Binding Affinities (pKi) of this compound for 5-HT2 Receptor Subtypes

Receptor Subtype Binding Affinity (pKi)
5-HT2A 8.50 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
5-HT2B 8.68 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Interaction with Other Serotonin Receptor Subtypes

Beyond the 5-HT2 family, this compound demonstrates significant affinity for several other serotonin receptor subtypes, further highlighting its non-selective pharmacological profile.

Methiothepin interacts with the 5-HT5A receptor, a less-characterized subtype primarily expressed in the central nervous system. nih.gov Its affinity appears to differ significantly between species. For rodent 5-HT5A receptors, a pKd of 7.0 has been reported. medchemexpress.commedchemexpress.commedchemexpress.com However, research on the human 5-HT5A receptor indicates a substantially higher binding affinity, with a Ki value of approximately 1 nM, which corresponds to a pKi of around 9.0. acnp.org

Methiothepin also binds to the rodent 5-HT5B receptor. nih.govtocris.com The reported pKd value for this interaction is 7.8, while another source indicates a pKi of 6.6. medchemexpress.commedchemexpress.commedchemexpress.comtocris.com The human genome contains a non-functional pseudogene for the 5-HT5B receptor, so this interaction is primarily relevant in preclinical animal studies.

The compound is a very potent antagonist at the 5-HT6 receptor, which is expressed almost exclusively in the brain and is a target for cognitive enhancement in neuropsychiatric disorders. nih.govmdpi.com Methiothepin displays a high affinity for this receptor, with a reported pKd of 8.74. medchemexpress.commedchemexpress.commedchemexpress.com Other studies have noted pKi values in the range of 8.7 to 9.4 for this interaction. nih.govtocris.com

Binding Affinities of Methiothepin for Other Serotonin Receptor Subtypes
Receptor SubtypeBinding Affinity (pKd/pKi)SpeciesReference
5-HT5A7.0 (pKd)Rodent medchemexpress.com, medchemexpress.com, medchemexpress.com
~9.0 (pKi)Human acnp.org
5-HT5B7.8 (pKd)Rodent medchemexpress.com, medchemexpress.com, medchemexpress.com
5-HT68.74 (pKd)Not Specified medchemexpress.com, medchemexpress.com, medchemexpress.com

Dopamine (B1211576) Receptor Interactions

Non-Selective Dopamine Receptor Antagonism

Methiothepin acts as a non-selective antagonist at dopamine receptors. nih.gov This dopaminergic antagonism is a key feature of its antipsychotic activity. While a comprehensive binding profile across all dopamine receptor subtypes is not extensively detailed in the literature, its activity at key receptors has been documented. For instance, studies in rat brain tissue have demonstrated its ability to interact with both D1 and D2 dopamine receptors, highlighting its non-selective nature within this receptor family. guidetopharmacology.org

Adrenergic Receptor Interactions

The pharmacological activity of methiothepin extends to the adrenergic system, where it has been shown to exhibit antagonist properties.

This compound has been identified as an antagonist at alpha-2A adrenergic receptors. While comprehensive data on its binding affinity across the full spectrum of adrenergic receptor subtypes is limited, its interaction with the alpha-2A subtype is a notable aspect of its pharmacological profile.

Inverse Agonism and Neutral Antagonism Properties

Beyond simple antagonism, this compound displays more nuanced pharmacological properties, including inverse agonism and neutral antagonism, depending on the specific receptor and biological system.

Inverse Agonism at Mammalian 5-HT1 Receptors

At the mammalian 5-HT1A receptor, methiothepin has been shown to exhibit inverse agonist properties. nih.gov This means that it not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor. The mechanism underlying this inverse agonism is thought to involve the stabilization of an inactive conformation of the 5-HT1A receptor that is still capable of coupling to G proteins. nih.gov This is in contrast to other inverse agonists that may function by promoting the uncoupling of the receptor from its G protein. nih.gov

Neutral Antagonism at Insect 5-HT1 Receptors

Interestingly, the pharmacological action of methiothepin can differ across species. In studies involving the insect Periplaneta americana, methiothepin acts as a neutral antagonist at the constitutively active Pea5-HT1 receptor. nih.gov In this context, it effectively blocks the receptor without altering its basal activity, a classic hallmark of neutral antagonism. This finding was significant as it represented the first pharmacological identification of a neutral antagonist at an insect 5-HT1 receptor. nih.gov

Inverse Agonism at HTR2A

The 5-hydroxytryptamine 2A (HTR2A) receptor, a subtype of serotonin receptor, is known to exhibit constitutive activity, meaning it can signal without the presence of an activating ligand (agonist). nih.govnih.gov While a neutral antagonist binds to the receptor and blocks an agonist from binding without affecting this basal activity, an inverse agonist goes a step further. An inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive, ligand-independent activity. patsnap.com This action produces an effect opposite to that of an agonist.

Methiothepin has been identified as an inverse agonist at the HTR2A receptor. nih.gov This characteristic was highlighted in structural biology studies where the X-ray crystal structure of HTR2A was determined in a complex with methiothepin. nih.gov The ability of methiothepin to act as an inverse agonist means it not only blocks the action of serotonin and other HTR2A agonists but also actively reduces the receptor's baseline signaling.

Evidence for methiothepin's inverse agonistic properties has also been demonstrated at other serotonin receptors. In studies using rat hypothalamic slices, methiothepin was shown to increase the electrically stimulated release of tritium-labeled 5-HT. This effect is opposite to the action of 5-HT autoreceptor agonists like lysergic acid diethylamide (LSD), which inhibit release. The stimulatory effect of methiothepin was notably diminished by the presence of other antagonists, a finding consistent with the pharmacological profile of an inverse agonist.

Implications of Receptor Binding Profile for Research Models

This compound's utility in research models is largely defined by its broad and non-selective receptor binding profile. It interacts with a wide array of serotonin receptor subtypes, as well as other neurotransmitter receptors, making it a potent but pharmacologically complex tool. medchemexpress.comtocris.com This non-selectivity has significant implications for its application in experimental settings.

The primary implication of this broad-spectrum activity is that effects observed following methiothepin administration in vivo or in vitro cannot be readily attributed to the modulation of a single receptor target. As detailed in the table below, methiothepin binds with high affinity to numerous 5-HT receptor subtypes, including members of the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families. medchemexpress.comtocris.com

ReceptorBinding Affinity (pKi/pKd)Reference
5-HT1A7.10 (pKd) medchemexpress.com
5-HT1B7.28 (pKd) medchemexpress.com
5-HT1D6.99 (pKd) medchemexpress.com
5-HT2A8.50 (pKi) medchemexpress.com
5-HT2B8.68 (pKi) medchemexpress.com
5-HT2C8.35 (pKi) medchemexpress.com
5-HT5A7.0 (pKd) tocris.com
5-HT68.74 (pKd) medchemexpress.com
5-HT78.99 (pKd) medchemexpress.com

Despite its lack of specificity, methiothepin serves several important functions in research:

As a Broad-Spectrum Antagonist: It is used in initial studies to determine if serotonergic systems are involved in a particular physiological or behavioral response. By broadly blocking a range of 5-HT receptors, researchers can observe if a serotonin-mediated pathway is functionally relevant.

In Radioligand Binding Assays: Methiothepin is sometimes used to define non-specific binding in experiments designed to characterize the binding of more selective radiolabeled ligands to specific receptor subtypes.

In Structural Biology: As an inverse agonist, methiothepin is a valuable tool for stabilizing the HTR2A receptor in its inactive state. This has enabled researchers to resolve the receptor's crystal structure, providing crucial insights into the molecular mechanisms of receptor activation and inactivation. nih.gov

Methodological Applications of Methiothepin Mesylate in Receptor Binding Studies

Radioligand Binding Assays

Radioligand binding assays are fundamental in vitro techniques used to quantify the interaction of a ligand with its receptor. Methiothepin (B1206844) mesylate serves several key roles in these assays due to its high affinity for multiple 5-HT receptor subtypes. eurofinsdiscovery.commedchemexpress.com

Table 1: Binding Affinity of Methiothepin Mesylate at Various 5-HT Receptor Subtypes

Receptor Subtype pKi pKd
5-HT1A 7.10
5-HT1B 7.28
5-HT1D 6.99
5-HT2A 8.50
5-HT2B 8.68
5-HT2C 8.35
5-HT5A 7.0
5-HT5B 7.8
5-HT6 8.74
5-HT7 8.99

This table is populated with data from multiple sources. researchgate.neteurofinsdiscovery.commedchemexpress.commedchemexpress.comcreative-biolabs.cominnoprot.comresearchgate.net

In radioligand binding assays, it is crucial to differentiate between the binding of a radioligand to its specific receptor target and its binding to other non-receptor sites (non-specific binding). This compound is frequently employed at a high concentration to occupy all specific receptor sites, thereby allowing for the quantification of this non-specific binding.

For instance, in studies characterizing the binding of the selective 5-HT6 receptor radioligand [3H]Ro 63–0563 to recombinant rat and human 5-HT6 receptors, non-specific binding was defined in the presence of 10 μM methiothepin. targetmol.com Similarly, when investigating the binding of [125I]GTI to the 5-HT1D receptor in guinea pig frontal cortex, methiothepin was used to determine non-specific binding. medchemexpress.com Its utility in this context is underscored by its high affinity for a broad range of 5-HT receptors, ensuring a thorough blockade of specific binding sites.

Due to its well-characterized and potent binding across multiple 5-HT receptor subtypes, this compound often serves as a reference compound in competition binding assays. In these experiments, the ability of novel or uncharacterized compounds to displace a radioligand from a receptor is compared to the displacement achieved by methiothepin.

In a radioligand binding assay for the human 5-HT6 receptor, this compound was explicitly used as the reference compound. acs.org This allows for the validation of the assay and provides a benchmark against which the potencies of test compounds can be compared. Its consistent performance and broad-spectrum antagonism make it a reliable standard for such comparative studies.

In the context of radioligand binding assays, this compound can also function as a positive control. Its predictable and potent displacement of a radioligand from a target receptor confirms that the assay is performing as expected. For example, in the development and validation of a binding assay for the human 5-HT6 receptor, this compound was utilized as a positive control to demonstrate the successful establishment of the assay conditions. acs.org

The application of this compound in binding assays involves a variety of radioligands and receptor sources. The choice of these components depends on the specific 5-HT receptor subtype being investigated.

Radioligands:

[3H]LSD: A non-selective serotonin (B10506) receptor agonist, used in conjunction with methiothepin to characterize binding to the 5-HT6 receptor. acs.org

[125I]GTI (serotonin-O-carboxymethylglycyl[125I]iodotyrosinamide): A radioligand used to label the 5-HT1D binding site. medchemexpress.com

[3H]Ro 63–0563: A selective 5-HT6 receptor antagonist radioligand. targetmol.com

Receptor Sources:

Human recombinant receptors expressed in cell lines: HEK-293 cells are commonly used to express specific human 5-HT receptor subtypes, such as the 5-HT6 receptor, providing a controlled system for binding studies. targetmol.comacs.org

Animal tissue preparations: Brain regions rich in specific 5-HT receptors are also utilized. For example, the guinea pig frontal cortex has been used as a source for 5-HT1D receptors, while rat and porcine striatum have been used for 5-HT6 receptor studies. medchemexpress.comtargetmol.com

The successful use of this compound in radioligand binding assays is dependent on carefully controlled experimental conditions. While specific parameters may vary between studies, a general protocol can be outlined.

Reactions are typically carried out in a buffered solution, such as 50 mM TRIS-HCl (pH 7.4), often supplemented with divalent cations like 10 mM MgCl2 and a chelating agent such as 0.5 mM EDTA. acs.org The incubation of the receptor source, radioligand, and either a test compound or methiothepin (for non-specific binding determination) is conducted for a specific duration and at a controlled temperature, for instance, 60 minutes at 37°C. acs.org The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then quantified to determine the extent of binding. acs.org

Functional Assays for Receptor Activity

Beyond its utility in binding assays, this compound is also a valuable tool in functional assays that measure the cellular response following receptor activation or blockade. Its antagonist properties allow researchers to investigate the signaling pathways coupled to various 5-HT receptors.

In a study of the 5-HT2A receptor, this compound was used as a positive control in an antagonist-mode IP-One assay. This assay measures the accumulation of inositol (B14025) monophosphate, a downstream second messenger of Gq-coupled receptors like 5-HT2A.

Furthermore, methiothepin has been employed as a control inhibitor in calcium flux assays for the human 5-HT5A receptor expressed in CHO-K1 cells. In these assays, an increase in intracellular calcium following receptor activation is measured. Methiothepin's ability to block this response confirms that the observed calcium flux is mediated by the 5-HT5A receptor.

Its antagonist effects have also been demonstrated in studies of adenylyl cyclase activity. For some 5-HT receptors that are coupled to the inhibition of this enzyme, methiothepin can block the agonist-induced decrease in cAMP levels. For example, in cells expressing an Aplysia 5-HT receptor, 100 nM methiothepin effectively blocked the 5-HT-induced inhibition of forskolin-stimulated cAMP accumulation. nih.gov

Adenylyl Cyclase Activity Modulation

Methiothepin has been instrumental in studies investigating the coupling of 5-HT receptors to adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Its antagonistic properties are utilized to probe the inhibitory and stimulatory effects of serotonin on this key signaling enzyme.

Furthermore, in HEK293 cells expressing the human 5-HT₇ receptor, methiothepin has been identified as an "inactivating antagonist." nih.gov A brief exposure of these cells to methiothepin, followed by its removal, results in a potent and irreversible inhibition of forskolin-stimulated adenylyl cyclase activity. nih.gov This unusual characteristic provides a unique tool to study the conformational states of the 5-HT₇ receptor and its interaction with G-proteins, leading to a prolonged altered state of Gs that inhibits adenylyl cyclase. nih.gov Methiothepin and bromocriptine (B1667881) were found to maximally inhibit 10 μM forskolin-stimulated adenylyl cyclase under these conditions. nih.gov

Intracellular cAMP Level Modulation

Consistent with its effects on adenylyl cyclase, this compound is a key pharmacological tool for studying the modulation of intracellular cAMP levels mediated by 5-HT receptors. Many 5-HT receptor subtypes are coupled to G-proteins that either inhibit (Gᵢ) or stimulate (Gₛ) adenylyl cyclase, leading to decreased or increased cAMP accumulation, respectively.

A significant application of methiothepin is in antagonizing the Gᵢ-coupled inhibitory effects of 5-HT on cAMP production. In the renal epithelial cell line OK, which expresses a 5-HT₁B-like receptor, serotonin inhibits forskolin-induced cAMP formation. nih.gov Methiothepin was the only compound among a panel of serotonergic agents that effectively antagonized this inhibitory effect, highlighting its utility in characterizing 5-HT₁B receptor function and identifying it as a robust antagonist at these sites. nih.gov

Similarly, in HEK cells stably expressing a cloned Aplysia 5-HT receptor (5-HTₐₚ₁) negatively coupled to adenylyl cyclase, 5-HT agonists produce a dose-dependent inhibition of forskolin-stimulated cAMP accumulation. nih.gov The application of 100 nM methiothepin completely blocks the inhibition of cAMP accumulation produced by 5-HT, demonstrating its utility in confirming the pharmacology of novel or species-variant 5-HT receptors. nih.gov

Calcium Flux Assays

This compound is also employed in calcium flux assays to investigate 5-HT receptors that signal through the Gq pathway, leading to the mobilization of intracellular calcium. These assays are a cornerstone of high-throughput screening for GPCR modulators.

The antagonistic activity of this compound has been quantified using Fluo-4 based fluorescence imaging plate reader (FLIPR) assays. In Chinese Hamster Ovary (CHO-K1) cells co-expressing G-alpha 15 and either the 5-HT₂A or 5-HT₁A receptor, this compound demonstrated potent inhibition of serotonin-induced calcium flux. This allowed for the determination of its inhibitory concentration (IC₅₀) at these receptors.

Cell LineReceptor TargetAssay TypeMeasured ActivityValue
CHO-K15-HT₂AInhibition of serotonin-induced calcium fluxIC₅₀56 nM
CHO-K15-HT₁AInhibition of serotonin-induced calcium fluxIC₅₀71 nM

These data underscore the utility of methiothepin in cell-based functional assays for quantifying the potency of antagonists at specific Gq-coupled or promiscuously coupled GPCRs.

In Vitro and Ex Vivo Tissue Bath Studies

Serotonin-Mediated Contraction Inhibition

In isolated tissue preparations, methiothepin serves as a valuable pharmacological tool to investigate the role of specific 5-HT receptors in smooth muscle contraction. These ex vivo studies provide insights into the physiological responses mediated by serotonin in a more integrated biological system.

Cell-Based Compound Screening Platforms

GPCR Bioassay Screening

The broad-spectrum antagonist profile of this compound makes it a standard reference compound in GPCR bioassay screening campaigns, particularly for those targeting the serotonergic system. nih.gov Its ability to potently interact with a wide array of 5-HT receptor subtypes allows it to be used as a positive control for antagonist activity or as a tool to characterize the selectivity of novel compounds.

As detailed in the sections above, methiothepin is effectively used in various cell-based screening platforms:

cAMP Assays: It is used to block both Gs-mediated cAMP accumulation and Gi-mediated inhibition of cAMP, allowing for the characterization of agonist and antagonist effects at 5-HT₁, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇ receptors. nih.govnih.gov

Calcium Flux Assays: It serves as a reference antagonist in screens for compounds targeting Gq-coupled 5-HT₂ receptors, with well-defined IC₅₀ values for inhibition of serotonin-induced calcium mobilization.

The consistent and well-documented activity of methiothepin across these diverse assay formats provides a reliable benchmark for validating new screening platforms and for interpreting the pharmacological profiles of novel ligands targeting the serotonin receptor family.

Ion Channel Screening

This compound has been utilized as a pharmacological tool in the study of specific ion channels, particularly ligand-gated channels. Its antagonist activity at serotonin receptors extends to ionotropic receptors that are directly gated by serotonin. A notable application is in the characterization of the MOD-1 receptor, a 5-HT-gated chloride channel found in parasitic nematodes. ukri.org In research settings, methiothepin acts as an antagonist at this channel, blocking the ion flux and subsequent paralysis induced by serotonin (5-HT). ukri.org This makes it a valuable compound in screening assays designed to identify new modulators of nematode ion channel function. ukri.orgresearchgate.net

Furthermore, methiothepin has been shown to inhibit 5-HT-induced calcium signaling in cell lines engineered to express specific serotonin receptors. plos.org In cells expressing the Calliphora vicina 5-HT2α receptor (Cv5-HT2α), subsequent signaling involves an increase in intracellular calcium. plos.org Methiothepin potently inhibits this response with a half-maximal inhibitory concentration (IC50) of 1.2 µM. plos.org This inhibitory action on a downstream signaling event, which is dependent on ion concentration, highlights its utility in functional ion channel screening assays linked to G-protein coupled receptor (GPCR) activation. plos.org A screening of the Prestwick Chemical Library for compounds with activity against the bacterium Streptococcus pneumoniae identified methiothepin among the hits, with the broader category of ion-channel-associated drugs representing 5% of the active compounds. resistenciaantibioticos.es

Kinase Screening

While comprehensive kinase panel screening data for this compound is not widely documented, specific research has identified its interaction with at least one kinase. In studies on mast cell degranulation, methiothepin was found to block the phosphorylation of synaptosomal associated protein 23 (SNAP-23). researchgate.net This effect was achieved by inhibiting the interaction of SNAP-23 with IκB kinase β (IKKβ), a key enzyme in the signaling pathway that leads to degranulation. researchgate.net This finding suggests a potential off-target activity for methiothepin on this specific kinase, demonstrating its utility in probing complex cellular signaling cascades that involve kinase activity. researchgate.net In other studies, methiothepin was shown to enhance the cytotoxic effects of kinase inhibitors, such as trametinib, on melanoma cells, although this effect was attributed to its interaction with the Ptch1 protein rather than direct kinase inhibition. nih.gov

Molecular Modeling and Docking Studies

Methiothepin has been a subject of in silico studies, including molecular docking and molecular dynamics simulations, to elucidate its interaction with target receptors. nih.gov These computational methods are crucial for understanding the binding of ligands at a molecular level, especially when crystal structures of the receptors are unavailable. biorxiv.org For serotonin receptors like the 5-HT2A receptor, researchers have employed molecular docking calculations to compare the binding of methiothepin with other known ligands. nih.gov Such studies often begin with the generation of a receptor homology model, built using the crystal structure of a related protein (e.g., the 5-HT1B receptor) as a template. biorxiv.orgnih.gov Following model generation, ligands like methiothepin are docked into the putative binding site to predict their binding conformation and interactions. nih.govnih.gov

The process involves:

Homology Modeling : Creating a three-dimensional model of the target receptor based on an available crystal structure of a similar protein. nih.gov

Ligand Preparation : Generating a 3D conformation of the methiothepin molecule.

Molecular Docking : Placing the ligand into the modeled receptor's binding site using computational algorithms to find the best fit and predict the binding pose. nih.govbiorxiv.org

Molecular Dynamics (MD) Simulations : Simulating the movement of atoms in the ligand-receptor complex over time to assess the stability of the predicted binding pose and interactions. nih.gov

These computational approaches provide valuable insights that can guide further experimental work and the design of new molecules with improved affinity or selectivity. nih.govnih.gov

The interaction between methiothepin and its target receptors has been quantified through experimental binding assays and explored through computational analysis. nih.govmedchemexpress.com Radioligand binding assays are used to determine the affinity of methiothepin for various receptor subtypes. This affinity is typically expressed as a pKi (the negative logarithm of the inhibition constant, Ki) or pKd (the negative logarithm of the dissociation constant, Kd). A higher pKi or pKd value indicates a stronger binding affinity. Methiothepin is known to be a non-selective antagonist with high affinity for multiple serotonin (5-HT) receptors. medchemexpress.commedchemexpress.com

Computational techniques like molecular docking and BINANA (BINding ANAlyzer) are used to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. mdpi.com These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-stacking. mdpi.comnih.gov For example, in silico studies comparing methiothepin with other ligands at the 5-HT2A receptor aim to understand the molecular basis for its antagonist activity. nih.gov The binding energy of the complex can be calculated, providing a theoretical measure of affinity that can be compared with experimental data. nih.govmdpi.com

Binding Affinity of Methiothepin for Various Serotonin (5-HT) Receptors
Receptor SubtypeAffinity Value (pKd)Affinity Value (pKi)
5-HT1A7.10
5-HT1B7.28
5-HT1C7.56
5-HT1D6.99
5-HT2A8.50
5-HT2B8.68
5-HT2C8.35
5-HT5A7.0
5-HT5B7.8
5-HT68.74
5-HT78.99
Data sourced from MedChemExpress. medchemexpress.com

Methiothepin is used methodologically in the prediction and validation of ligand binding sites on receptors. ukri.orgnih.gov Computational docking studies inherently involve the prediction of a binding site, which is the specific region of the protein where a ligand is expected to bind. mdpi.com The accuracy of a predicted binding site within a homology model can be vetted by docking known ligands like methiothepin and assessing whether the resulting interactions are consistent with experimental structure-activity relationship (SAR) data. nih.gov

In the study of the nematode ion channel MOD-1, in silico docking of compounds is used to resolve and refine homology models of the channel's structure. ukri.org Methiothepin, as a known orthosteric antagonist, helps to identify the primary binding site, distinguishing it from potential allosteric sites where modulators might bind. ukri.org Similarly, in the development of predictive models for the 5-HT1A receptor, various potential binding pockets were generated and evaluated. nih.gov The docking of known active ligands, including methiothepin, was a critical step to determine which of the computationally generated pockets was most likely to be the true binding site. nih.gov

Neurobiological and Behavioral Research Applications

Serotonergic System Modulation in Animal Models

Methiothepin (B1206844) mesylate's ability to broadly inhibit serotonin (B10506) receptors makes it a valuable tool for studying the impact of the serotonergic system on specific neurological conditions and behaviors in non-human subjects.

Research has been conducted on the effects of specific serotonin receptor subtype antagonists in an animal model of posthypoxic myoclonus, a condition characterized by muscle jerks following a period of oxygen deprivation to the brain. neurology.orgnih.gov In a study using Sprague-Dawley rats that underwent cardiac arrest and resuscitation, methiothepin mesylate was one of several serotonin antagonists tested for its ability to inhibit myoclonus. neurology.org The results showed that this compound was one of two drugs, along with mesulergine (B1205297) hydrochloride, that produced a significant decrease in myoclonus compared to a placebo. neurology.orgez-admanager.com

Table 1: Dose-Response Effect of this compound on Myoclonus

The significant reduction in posthypoxic myoclonus by this compound, which is known to block 5-HT1 and 5-HT2 receptors, points to the involvement of these receptor families in the condition. neurology.org The study also tested mesulergine hydrochloride (a 5-HT2A/2B antagonist), which was also effective, and GR 127935 (a 5-HT1D antagonist), which showed a trend toward reducing myoclonus. neurology.orgez-admanager.com Based on these collective findings, researchers concluded that the 5-HT1B, 5-HT2A/2B, and possibly the 5-HT1D receptor subtypes are likely to play a role in the manifestation of posthypoxic myoclonus. neurology.orgnih.gov The more substantial effect of this compound compared to the more selective antagonists may be due to its ability to block both 5-HT1 and 5-HT2 receptor subtypes simultaneously. neurology.org

No research studies specifically investigating the effects of this compound on visual learning and retention in insects were identified.

No research studies specifically investigating the effects of this compound on skilled motor behavior assessment were identified.

No research studies specifically investigating the effects of this compound on olfactory learning and memory in insects were identified.

Table 2: Compound Names

Compound Name
This compound
Serotonin (5-HT)
Mesulergine hydrochloride
GR 127935
WAY100135
SR 46349
Ondansetron

Posthypoxic Myoclonus Inhibition

Neuromodulation of Neural Signaling

Neuromodulation is a process by which the intrinsic properties of neurons and the strength of their synaptic connections are modified by neurotransmitters or other substances. nih.gov This allows neural circuits to be flexible and adapt to different behavioral states. nih.gov Methiothepin, by acting on multiple receptor systems, functions as a tool to study these modulatory processes.

Methiothepin is described as a psychotropic agent with antipsychotic properties. iiab.menih.gov Antipsychotic agents are drugs used to control agitated psychotic behavior and reduce psychotic symptoms. nih.gov The antipsychotic effects of methiothepin are attributed to its function as a non-selective antagonist of serotonin and dopamine (B1211576) receptors. iiab.menih.gov It binds to a wide range of serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families, demonstrating its broad-spectrum activity. nih.govmedchemexpress.comglpbio.com This antagonist action at key neurotransmitter receptors involved in psychosis underlies its classification as an antipsychotic agent. nih.gov

Table 2: Receptor Binding Profile of Methiothepin

Receptor Family Subtype Binding Affinity (pKd or pKi)
5-HT1 5-HT1A 7.10 (pKd)
5-HT1B 7.28 (pKd)
5-HT1D 6.99 (pKd)
5-HT2 5-HT2A 8.50 (pKi)
5-HT2B 8.68 (pKi)
5-HT2C 8.35 (pKi)
5-HT5 5-HT5A 7.0 (pKd)
5-HT5B 7.8 (pKd)
5-HT6 8.74 (pKd)
5-HT7 8.99 (pKd)

Data sourced from multiple references. medchemexpress.comglpbio.com

Role in Cellular Processes and Pathophysiological Research

Cellular Proliferation and Growth Regulation

Methiothepin (B1206844) mesylate, a non-selective serotonin (B10506) receptor antagonist, has been investigated for its effects on cellular growth, revealing significant anti-proliferative properties in various cancer models. nih.govnih.govmdpi.com Research indicates that its mechanisms extend beyond serotonin receptor antagonism, implicating it in fundamental cellular processes that govern cell life and death. nih.govnih.gov Studies have particularly highlighted its ability to suppress the viability of cancer cells and trigger programmed cell death, or apoptosis. nih.govnih.gov

Methiothepin mesylate has demonstrated the ability to inhibit the proliferation of cancer cells, notably in human prostate and ovarian cancer cell lines. nih.govnih.gov This inhibitory action is closely linked to its capacity to induce apoptosis, a controlled process of cell death that is crucial for eliminating abnormal cells. nih.govnih.gov In prostate cancer, which can become difficult to treat upon metastasis, antagonists for serotonin receptors have been explored for their potential to inhibit proliferation and induce cell death. nih.gov Research confirmed that treatment with this compound leads to apoptotic cell death in prostate cancer cell lines. nih.gov

Scientific investigations have verified that this compound (MET) induces apoptotic cell death in human prostate cancer cell lines. nih.gov Apoptosis is a critical pathway for controlling cell populations and eliminating cancerous cells. mdpi.com The failure of proper apoptosis regulation can lead to uncontrolled proliferation and tumor progression. mdpi.com Methiothepin's ability to trigger this process in prostate cancer cells positions it as a compound of interest in oncological research. nih.gov

The apoptotic effect of this compound in prostate cancer cells is mediated by the induction of oxidative stress and subsequent mitochondrial dysfunction. nih.gov Treatment with the compound leads to an increase in hydrogen peroxide (H₂O₂) production and an overload of mitochondrial calcium (Ca²⁺). nih.gov Mitochondria are central to cellular energy production and are key regulators of cell death pathways. frontiersin.orgmdpi.com Disruption of mitochondrial function, such as the depolarization of the mitochondrial membrane, is a common feature in the induction of apoptosis. nih.govresearchgate.net In both prostate and ovarian cancer cells, methiothepin has been shown to cause this depolarization, indicating a mitochondrion-dependent apoptotic mechanism. nih.govnih.gov This dysfunction disrupts cellular metabolism, leading to decreased ATP production and oxidative phosphorylation, ultimately contributing to energy deprivation and cell death. nih.gov

The c-Jun N-terminal kinase (JNK) signaling pathway, which is responsive to various stress signals including oxidative stress, plays a crucial role in the mechanism of methiothepin-induced cell death. nih.govresearchgate.net Studies have shown that methiothepin promotes the phosphorylation of JNK. nih.gov This activation of the JNK pathway is linked to cell death mediated by the production of oxidants. nih.gov The use of a JNK inhibitor and an oxidant scavenger was shown to counteract the cell death induced by methiothepin, confirming the critical role of this pathway in its anticancer effects. nih.gov

Beyond inducing cell death, this compound has shown potential in preventing cancer metastasis. nih.gov Metastasis, the spread of cancer cells to other organs, is a primary cause of mortality in cancer patients. nih.govresearchgate.net Research has demonstrated that methiothepin inhibits the migration of prostate cancer cells. nih.gov This suggests that the compound could play a role in suppressing the development of advanced, metastatic prostate cancer. nih.gov Similar effects on cell migration have been observed in melanoma cells, where the addition of methiothepin to standard therapies prevented cell migration more effectively than the therapy alone. nih.govnih.gov

Research Findings on this compound's Effects

The following table summarizes the key molecular and cellular effects observed in prostate cancer cells following treatment with this compound, as detailed in scientific literature. nih.gov

Cellular ProcessSpecific Effect ObservedImplication
Oxidative Stress Increased hydrogen peroxide (H₂O₂) productionInduction of cellular damage and stress signaling
Mitochondrial Function Mitochondrial Ca²⁺ overloadDisruption of mitochondrial homeostasis
Depolarization of mitochondrial membrane potentialTriggering of the intrinsic apoptotic pathway
Cellular Stress Altered expression of ER stress-related proteinsActivation of the unfolded protein response
Changes in autophagy-associated proteinsModulation of cellular degradation and survival pathways
Signaling Pathways Increased phosphorylation of JNKActivation of a key stress-response pathway leading to cell death
Cell Behavior Inhibition of cell migrationPotential to prevent cancer metastasis
Specific Toxicity Against BRCA2-Deficient Tumors

In a high-throughput screening of 1,258 pharmacologically active compounds, this compound was among the substances tested for specific toxicity against BRCA2-deficient mouse mammary tumor cells. aacrjournals.org The study aimed to identify compounds that could selectively kill cancer cells with deficiencies in the BRCA2 DNA repair pathway, a hallmark of certain hereditary cancers. aacrjournals.org While the screen successfully identified three alkylating agents—chlorambucil, melphalan, and nimustine—as having strong and specific toxicity against these cells, this compound was also evaluated. aacrjournals.org The results for this compound were recorded as part of this broad pharmaceutical screen. aacrjournals.org

Table 1: this compound in BRCA2-Deficiency Screen

Compound Target/Action Raw Data Point 1 Ratio 1 Raw Data Point 2 Ratio 2 Raw Data Point 3 Ratio 3
This compound 5-HT1 Serotonin receptor antagonist 2,918 1.00 7,580 1.00 9,286 0.96

Data from a high-throughput screen for compounds with specific toxicity against BRCA2-deficient tumors. aacrjournals.org

Vascular Smooth Muscle Cell Proliferation

The role of this compound in vascular smooth muscle cell (SMC) proliferation has been examined in the context of serotonin's (5-HT) mitogenic effects. Serotonin is known to induce the proliferation of SMCs, a key event in the development of atherosclerosis. ahajournals.org Research has demonstrated that this proliferative effect of 5-HT is concentration-dependent and can be synergistically enhanced by other mediators like thromboxane (B8750289) A2. ahajournals.org

Antiviral Activity

This compound has demonstrated varied activity against several viruses, highlighting its potential as a broad-spectrum antiviral agent that interacts with host-cell pathways. Its effects range from potent inhibition to, counterintuitively, enhancement of viral infection, depending on the virus family.

Inhibition of SARS-CoV-2 Infection

In the search for therapeutics against the COVID-19 pandemic, this compound was identified during the screening of a library of approximately 650 covalent inhibitor scaffolds against the major cysteine proteases of SARS-CoV-2: the main protease (Mpro) and the papain-like protease (PLpro). These proteases are essential for viral replication, making them prime targets for antiviral drugs. nih.govnih.govmdpi.com this compound was noted as one of the compounds in this screening effort. nih.govumassmed.edu

Inhibition of Chikungunya Virus Replication

This compound has been shown to be a marked inhibitor of Chikungunya virus (CHIKV) infection in vitro. semanticscholar.org As a serotonin receptor antagonist, it demonstrated significant antiviral properties against this mosquito-borne alphavirus. nih.gov In one study, this compound at a concentration of 10 µM was able to inhibit 97% of CHIKV replication. semanticscholar.org Mechanistic studies, including time-of-addition assays, have suggested that its mode of action targets the early stages of the viral life cycle. Specifically, this compound interferes with the internalization and membrane hemifusion steps of viral entry into the host cell. semanticscholar.org

Table 2: Antiviral Activity of this compound against Chikungunya Virus (CHIKV)

Compound Virus % Inhibition (Concentration) Proposed Mechanism of Action
This compound Chikungunya Virus (CHIKV) 97% (at 10 µM) Interferes with internalization and membrane hemifusion step of viral entry

Data from in vitro studies on CHIKV replication. semanticscholar.org

Influence on Reovirus Cell Entry

In contrast to its inhibitory effects on other viruses, this compound has been found to enhance infection by mammalian orthoreovirus (reovirus). Reoviruses are non-enveloped viruses that enter host cells through receptor-mediated endocytosis and undergo stepwise disassembly within the endocytic compartment. Research into the role of serotonergic pathways on reovirus infection revealed that while a serotonin receptor agonist inhibited infection, treatment of cells with the antagonist this compound had the opposite effect, leading to an increase in reovirus infection. This finding suggests that the blockade of certain serotonin receptors facilitates one or more steps in the reovirus entry and replication process.

Alteration of Early Endosome Distribution

Research on mammalian orthoreoviruses (reoviruses) has shown that while the serotonin receptor agonist 5-nonyloxytryptamine (5-NT) alters the distribution of early endosomes, treatment with this compound, a serotonin antagonist, conversely enhanced infection by the reovirus. cambridge.orgfrontiersin.orgnih.gov In these studies, 5-NT was observed to disperse early endosome antigen 1 (EEA1)-positive early endosomes, a key component of the endocytic pathway that viruses often exploit for entry into host cells. nih.gov This alteration of early endosome distribution by 5-NT was a critical observation, and the contrasting effect of this compound highlights the influence of serotonergic pathways on the spatial organization of these essential cellular compartments during viral infection. cambridge.orgfrontiersin.orgnih.gov

Impairment of Viral Transit to Late Endosomes

The transit of viral particles from early to late endosomes is a crucial step for the successful infection cycle of many viruses. nih.gov Studies involving reovirus have demonstrated that the serotonin agonist 5-NT impairs the transit of the virus to late endosomes. cambridge.orgfrontiersin.orgnih.gov In contrast, the application of this compound was found to enhance reovirus infection, suggesting that it does not cause the same impairment and may facilitate the viral journey through the endocytic pathway. cambridge.orgfrontiersin.orgnih.gov This finding underscores the importance of serotonergic signaling in modulating the kinetics of viral trafficking within the host cell. For Chikungunya virus (CHIKV), this compound has been suggested to interfere with the internalization and membrane hemifusion steps of the viral replication cycle. unimi.itbiologists.com

Delay in Viral Disassembly

Viral disassembly, or uncoating, is the process by which the viral capsid is removed, releasing the viral genome into the host cell's cytoplasm to initiate replication. nih.gov Research has indicated that the serotonin agonist 5-NT can cause a delay in reovirus disassembly. cambridge.orgfrontiersin.orgnih.gov This delay is consistent with its effects on endosome distribution and viral transit. Conversely, as this compound enhances reovirus infection, it is implied that it does not induce a similar delay in disassembly, thereby allowing the viral replication cycle to proceed more efficiently. cambridge.orgfrontiersin.orgnih.gov

Regenerative Processes

The influence of this compound has been explored in the context of regenerative biology, particularly in marine invertebrates, offering insights into the role of serotonergic signaling in these complex processes.

Crinoid Arm Regeneration

In the crinoid Antedon mediterranea, a model organism for studying echinoderm regeneration, serotonin has been identified as a significant neural regulatory factor. cambridge.org To investigate the role of serotonin in arm regeneration, in vivo experiments were conducted using methiothepin as a serotonin receptor antagonist. cambridge.org The exposure of the crinoids to methiothepin resulted in a general delay of regenerative growth. cambridge.org Furthermore, histological anomalies were observed, particularly in the muscles of the stump, indicating that proper serotonergic signaling is crucial for the morphological aspects of regeneration in these animals. cambridge.org These findings suggest that serotonin's role extends beyond neurotransmission to being a critical signaling molecule in the morphogenetic and differentiation processes of regeneration. cambridge.org

Influence on Cell Proliferation during Regeneration

Cell proliferation is a fundamental aspect of regenerative processes. nih.gov In the study of crinoid arm regeneration, exposure to methiothepin produced a marked reduction of cell proliferation in both the regenerating arm and the remaining stump. cambridge.org This inhibitory effect on cell division underscores the importance of serotonin-mediated pathways in stimulating the proliferative activity required to form new tissues during regeneration. cambridge.org The reduction in cell proliferation caused by methiothepin provides strong evidence for serotonin's role as a key signaling molecule in the proliferative phases of echinoderm regeneration. cambridge.org

Hemolymph Composition and Homeostasis in Invertebrates

This compound has been used to investigate the role of serotonin in regulating the internal physiological environment of invertebrates, specifically the composition and homeostasis of their hemolymph.

Below is a data table summarizing the effects of methiothepin on the hemolymph osmotic pressure in Aedes aegypti larvae as reported in the study.

Treatment GroupHemolymph Osmotic Pressure (mOsm)
Control329 ± 9.9
Methiothepin304 ± 8.8

Data sourced from a study on the effects of serotonergic agents on the hemolymph composition of Aedes aegypti larvae. nih.gov

These findings suggest that serotonergic signaling pathways, which are antagonized by methiothepin, play a role in the regulation of hemolymph composition and the maintenance of osmotic balance in this invertebrate species. nih.govbiologists.com

Effects on Hemolymph Osmotic Pressure

Table 1: Effect of Methiothepin on Hemolymph Osmotic Pressure in Aedes aegypti Larvae

Treatment Group Hemolymph Osmotic Pressure (mosmol l⁻¹)
Control 329 ± 9.9
Methiothepin 304 ± 8.8

Data sourced from research on Aedes aegypti larvae. biologists.com

Influence on Hemolymph pH and Acid-Base Balance

In a neutral (pH 7) or alkaline (pH 11) medium, methiothepin did not alter the rate of acid excretion. biologists.com In contrast, when control larvae were placed in an acidic medium (pH 4), they exhibited a net excretion of base. biologists.com The introduction of methiothepin under these acidic conditions caused a significant shift from net base excretion to net acid (H⁺) excretion, at a rate of 1.5 μmol g⁻¹ h⁻¹. biologists.com This finding suggests that serotonergic pathways, which are blocked by methiothepin, are involved in the physiological response to acidic stress, specifically in managing the excretion of acid-base equivalents. biologists.com

Table 2: Effect of Methiothepin on Net Acid/Base Excretion in Aedes aegypti Larvae in Acidic Media

Condition Net Excretion Rate (μmol g⁻¹ h⁻¹)
Control in pH 4 Media -1.4 (Net Base Excretion)
Methiothepin in pH 4 Media +1.5 (Net Acid Excretion)

A positive value indicates net acid excretion, while a negative value indicates net base excretion. biologists.com

Gastric Secretion and Motility Modulation

Methiothepin, acting as a nonselective 5-HT receptor antagonist, has been shown to attenuate gastric functions. nih.gov Research indicates that it can inhibit gastric acid secretion and motility that are stimulated by vagal nerve pathways. nih.gov

In one study, intracisternal pretreatment with methiothepin produced a significant, dose-dependent inhibition of gastric acid output induced by a thyrotropin-releasing hormone (TRH) analogue. nih.gov It also attenuated the gastric acid secretion stimulated by glutamate (B1630785) in the dorsal vagal complex. nih.gov Furthermore, methiothepin was found to reduce gastric motility stimulated by the same TRH analogue. nih.gov The inhibitory effects of methiothepin on both gastric secretion and motility suggest that it acts at the level of the dorsal vagal complex, a key area in the brainstem for the central regulation of gastrointestinal function. nih.gov Interestingly, other serotonin antagonists did not replicate this effect, leading researchers to suggest that properties of methiothepin beyond its 5-HT receptor antagonism may contribute to these inhibitory actions. nih.gov

Table 3: Inhibitory Effects of Methiothepin on Stimulated Gastric Functions

Stimulant Gastric Function Measured Effect of Methiothepin Pretreatment
TRH Analogue (RX 77368) Gastric Acid Secretion Significant Inhibition (up to 70%)
Glutamate Gastric Acid Secretion Attenuation
TRH Analogue (RX 77368) Gastric Motility Attenuation

Data from a study investigating the effects of methiothepin on the dorsal vagal complex. nih.gov

Regulation of Thrombin Receptors in Vascular Smooth Muscle Cells

The expression of thrombin receptors in vascular smooth muscle cells (VSMCs) is a critical factor in the vascular response to injury and the development of conditions like atherosclerosis. ahajournals.org Serotonin (5-HT), released from platelets at sites of vascular injury, is known to stimulate the expression of these receptors. ahajournals.org this compound has been used as a pharmacological tool to investigate the specific 5-HT receptor subtypes involved in this process. ahajournals.org

Studies have shown that serotonin upregulates thrombin receptor mRNA and protein levels in cultured VSMCs. ahajournals.org This upregulation enhances the cellular response to thrombin, such as the release of 6-ketoprostaglandin F₁α. ahajournals.org By using antagonists like methiothepin, researchers can probe the signaling pathways. The involvement of 5-HT₂ receptors is suggested in mediating the stimulatory effect of serotonin on thrombin receptor expression. ahajournals.org This upregulation by serotonin may potentiate the actions of thrombin in the vascular wall, contributing to processes like cell proliferation and migration that are central to the thickening of the vessel's inner layer following injury. ahajournals.org

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Serotonin (5-HT)
Glutamate
Thyrotropin-releasing hormone (TRH)
Thrombin
6-ketoprostaglandin F₁α

Preclinical and Translational Research

Animal Models for Disease Pathophysiology

Methiothepin (B1206844) mesylate has been investigated in a rat model of posthypoxic myoclonus, which aims to replicate the neurological conditions observed in humans, such as Lance-Adams syndrome, following a hypoxic event like cardiac arrest. In these preclinical studies, Sprague-Dawley rats are subjected to a period of cardiac arrest and then resuscitated, with a subset of these animals subsequently developing myoclonus.

In a key pharmacological study, methiothepin mesylate was one of several serotonin (B10506) (5-HT) receptor antagonists tested for its ability to inhibit myoclonus in these posthypoxic rats. The compound, which is known to be an antagonist of 5-HT1 and 5-HT2 receptors, was found to be one of two drugs that produced a significant decrease in myoclonus compared to a placebo. nih.gov Dose-response studies further confirmed that all tested doses of this compound effectively inhibited the myoclonic responses. nih.govnih.gov The effect was significant and did not vary greatly across the different doses studied, suggesting a potent action. nih.gov

The strong inhibitory effect of this compound on posthypoxic myoclonus in this animal model suggests that the serotonergic system, specifically the 5-HT1B, 5-HT2A/2B, and possibly 5-HT1D receptor subtypes, plays a significant role in the pathophysiology of this condition. nih.govnih.gov The efficacy of methiothepin, which blocks both 5-HT1 and 5-HT2 receptor subtypes, was noted as potentially more substantial compared to agents with a more limited receptor profile. nih.gov

Table 1: Effect of this compound in a Rat Model of Posthypoxic Myoclonus
ParameterObservationReference
Animal ModelSprague-Dawley rats post-cardiac arrest nih.gov
Compound TestedThis compound nih.govnih.gov
Primary OutcomeSignificant reduction in myoclonus scores compared to placebo nih.govnih.gov
Dose-Response EffectAll studied doses effectively inhibited myoclonus nih.govnih.gov
Conclusion on MechanismImplicates 5-HT1B and 5-HT2A/2B receptor subtypes in posthypoxic myoclonus nih.gov

While methiothepin is classified as a psychotropic agent with antipsychotic properties, a review of available scientific literature does not indicate its specific evaluation in animal models of dementia, such as those for Alzheimer's disease. nih.gov Research into animal models of dementia is extensive, utilizing various transgenic and chemically-induced models to study the underlying pathology and test potential therapeutics. nih.govpracticalneurology.comxiahepublishing.commdpi.com However, direct preclinical studies using this compound to assess its impact on cognitive decline, amyloid plaque deposition, or tau pathology in these models were not identified in the searched sources.

Drug Discovery and Development Initiatives

In the search for novel antibiotics, particularly for resilient pathogens like Mycobacterium tuberculosis, bacterial cell division proteins have emerged as a critical target. One such essential protein is ParA, an ATPase involved in chromosome partitioning, a necessary step for bacterial replication. nih.govnih.gov Disrupting the function of ParA can lead to defects in cell cycle progression, making it a promising target for new drug development. nih.gov

Recent research has identified methiothepin as an inhibitor of the ParA protein in Mycobacterium tuberculosis. nih.gov In vitro studies demonstrated that methiothepin inhibits the ATPase activity of M. tuberculosis ParA. nih.gov The inhibition was found to be approximately 20% at a concentration of 25 µM, a level of activity nearly identical to that of the structurally similar compound octoclothepin. nih.gov

In silico analysis supports these findings, indicating that methiothepin likely binds within the ATPase site of the ParA protein. nih.gov This interaction is believed to be competitive, where the presence of the inhibitor decreases the substrate binding affinity of ParA. nih.gov This discovery positions methiothepin as a compound of interest in the development of new anti-tuberculosis agents that function by targeting essential cell division machinery. nih.gov

Table 2: Methiothepin as an Inhibitor of M. tuberculosis ParA
Target ProteinOrganismEffect of MethiothepinProposed Binding SiteReference
ParAMycobacterium tuberculosisInhibition of ATPase activity (~20% at 25 µM)ATPase site (competitive inhibition) nih.gov

Methiothepin is a dibenzothiepine derivative characterized as a potent, non-selective antagonist at multiple serotonin (5-HT) receptors. nih.gov Its broad receptor affinity profile, which also includes dopamine (B1211576) and adrenergic receptors, makes it a complex ligand. nih.gov While specific structure-activity relationship (SAR) studies detailing systematic modifications of the methiothepin molecule to analyze the resulting changes in biological activity were not found in the reviewed literature, its known binding affinities serve as a crucial reference point in the design of new psychoactive compounds.

For instance, in the design of novel arylpiperazine ligands with specific multi-receptor profiles (e.g., for 5-HT1A, 5-HT2A, and 5-HT7 receptors), methiothepin has been used as a high-affinity reference ligand to validate binding assays. nih.gov The affinity of methiothepin for a wide range of 5-HT receptor subtypes is well-documented, providing a benchmark for assessing the potency and selectivity of newly synthesized molecules.

Table 3: Reported Binding Affinities of Methiothepin
Receptor SubtypeBinding Affinity (pKd or pKi)Reference
5-HT1A7.10 (pKd) medchemexpress.commedchemexpress.com
5-HT1B7.28 (pKd) medchemexpress.commedchemexpress.com
5-HT1D6.99 (pKd) medchemexpress.commedchemexpress.com
5-HT2A8.50 (pKi) medchemexpress.commedchemexpress.com
5-HT2B8.68 (pKi) medchemexpress.commedchemexpress.com
5-HT2C8.35 (pKi) medchemexpress.commedchemexpress.com
5-HT68.74 (pKd) medchemexpress.commedchemexpress.com
5-HT78.99 (pKd) medchemexpress.commedchemexpress.com

Targeting Bacterial Cell Division Proteins

Development of Selective Pharmacological Agents

Methiothepin is known for its non-selective binding profile across multiple serotonin (5-HT) receptor subtypes. medchemexpress.com This characteristic has made it a useful tool in broad pharmacological studies but also a starting point for the development of more selective agents. Research efforts have focused on creating compounds with higher affinity and selectivity for specific 5-HT receptor subtypes to achieve more targeted therapeutic effects.

An example of this is the development of ligands for the 5-HT6 receptor. While methiothepin binds with high affinity to the 5-HT6 receptor, it also interacts significantly with other receptors. medchemexpress.comnih.gov In contrast, compounds like SB-258585 and SB-271046 have been developed as highly selective 5-HT6 receptor antagonists. nih.gov SB-258585 demonstrates over 100-fold selectivity for the 5-HT6 receptor compared to other tested 5-HT receptors. nih.gov Similarly, SB-271046 shows more than 200-fold selectivity for the human 5-HT6 receptor over 55 other receptors and ion channels. nih.gov The development of such selective agents, often using the pharmacological profile of less selective compounds like methiothepin as a benchmark, is critical for dissecting the specific physiological roles of receptor subtypes. nih.gov

Comparative Pharmacology between Species

The pharmacological effects of methiothepin and related compounds can vary significantly between different species, largely due to differences in receptor structure and function. These variations are particularly evident when comparing mammalian and insect receptor systems.

The classification of 5-HT receptors differs between vertebrates and invertebrates. While vertebrates have six major G-protein-coupled receptor (GPCR)-type 5-HT receptor classes, only three (5-HT1, 5-HT2, and 5-HT7) are typically identified in insects. plos.org This fundamental difference in receptor diversity underpins the varied pharmacological responses observed.

Methiothepin exhibits distinct mechanisms of action at homologous receptors in mammals and insects. In mammalian systems, methiothepin has been described as an inverse agonist at 5-HT1 receptors. nih.gov However, studies on the cloned 5-HT1 receptor from the American cockroach (Periplaneta americana), known as Pea5-HT1, revealed that methiothepin acts as a neutral antagonist. nih.gov In this insect receptor system, methiothepin effectively compensated for the inhibitory effect of 5-HT on adenylyl cyclase activity without altering the receptor's basal constitutive activity, a hallmark of neutral antagonism. nih.gov This contrasts with the compound WAY 100635, which acted as an inverse agonist on the same insect receptor. nih.gov These findings highlight that direct extrapolation of pharmacological data from mammalian to insect systems is not always feasible, even for seemingly conserved receptor types.

Even within the same receptor subtype, the pharmacological profile of methiothepin can differ across various mammalian species. This is often investigated through radioligand binding assays in brain tissues from different species.

Studies on the 5-HT6 receptor using the selective radioligand [¹²⁵I]-SB-258585 have provided comparative data on the binding affinity of various compounds, including methiothepin, in human, pig, and rat brain tissues. nih.gov Competition binding assays revealed that the rank order of potency for several compounds at the 5-HT6 receptor was largely similar across these species, with methiothepin consistently showing high affinity. nih.gov However, subtle differences in binding affinities (pKi values) were observed.

Binding Affinities (pKi) of Selected Compounds at 5-HT6 Receptors Across Species
CompoundHuman Caudate PutamenPig StriatumRat Striatum
SB-2710469.469.148.99
SB-2585859.118.648.48
Methiothepin8.688.288.19
Clozapine (B1669256)8.287.837.87
5-HT7.727.287.31

This table presents the negative logarithm of the inhibition constant (pKi) for several compounds at the 5-HT6 receptor in brain tissues from different species. Higher values indicate stronger binding affinity. Data sourced from reference nih.gov.

Furthermore, research on the stereoisomers of metitepine (methiothepin) at the 5-HT1D receptor in guinea pig brain tissue has shown stereoselective actions. nih.gov The (-)-isomer of metitepine displayed a higher affinity for the 5-HT1D binding site (Ki = 18 nM) compared to the (+)-isomer (Ki = 64 nM). nih.gov The (-)-isomer was also more potent as an antagonist at the terminal 5-HT autoreceptor, a functional model of the 5-HT1D receptor in guinea pigs. nih.gov

Antagonist Potency (pA2) of Metitepine Isomers at Guinea Pig 5-HT Autoreceptor
IsomerpA2 value (vs. Sumatriptan)pA2 value (vs. 5-HT)
(-)-Metitepine8.07.7
(+)-Metitepine7.16.8

The apparent pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency. Data sourced from reference nih.gov.

These species-specific and isomer-specific differences underscore the importance of detailed characterization of pharmacological agents in relevant animal models during preclinical research.

Advanced Research Methodologies Involving Methiothepin Mesylate

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) enables the rapid assessment of large compound libraries to identify molecules that interact with specific biological targets. researchgate.net In the context of methiothepin (B1206844) mesylate, HTS platforms are utilized in several ways. Methiothepin itself can be included in "High-Throughput Bioactive Compound Libraries" to be screened against novel targets, helping to identify new biological roles for the compound. medchemexpress.com

Conversely, HTS assays are designed to discover new molecules that mimic or antagonize the effects of methiothepin at its known receptors. For instance, a screen could be developed to identify compounds that displace radiolabeled methiothepin from a specific serotonin (B10506) receptor subtype. Modern HTS technologies, such as fiber-optic array scanning, can screen millions of compounds per minute, significantly accelerating the discovery of novel ligands for receptors targeted by methiothepin. nih.gov The ultimate goal of such screening is to identify effective and safe compounds that can be further validated in cellular and in vivo models. nih.gov

Molecular Cloning and Characterization of Receptors

Following the discovery of a receptor's gene through molecular cloning, its pharmacological profile must be extensively characterized. Methiothepin mesylate is a standard reference compound used in these characterization studies due to its high affinity for numerous serotonin receptors. sigmaaldrich.com Researchers express the cloned receptor in host cells and perform radioligand binding assays to determine the affinity of various compounds.

Methiothepin's binding affinity is typically expressed as a pKi or pKd value, which is the negative logarithm of the inhibition constant (Ki) or dissociation constant (Kd), respectively. A higher pKi or pKd value indicates a stronger binding affinity. Through such assays, the high affinity of methiothepin for a wide range of 5-HT receptors has been meticulously documented. glpbio.commedchemexpress.commedchemexpress.com

Receptor SubtypeBinding Affinity (pKd)Binding Affinity (pKi)
5-HT1A7.10-
5-HT1B7.28-
5-HT1C7.56-
5-HT1D6.99-
5-HT2A-8.50
5-HT2B-8.68
5-HT2C-8.35
5-HT5A7.0-
5-HT5B7.8-
5-HT68.74-
5-HT78.99-

This data, compiled from multiple sources, illustrates the non-selective profile of this compound across various serotonin receptor subtypes. glpbio.commedchemexpress.commedchemexpress.com

Gene Expression Analysis (mRNA and Protein)

To understand the downstream cellular effects of receptor blockade by this compound, researchers employ gene expression analysis. These studies investigate how the compound alters the transcription of genes (mRNA) and their subsequent translation into proteins. Techniques like Serial Analysis of Gene Expression (SAGE) or more modern RNA-sequencing can provide a global snapshot of the transcriptome in response to methiothepin treatment. nih.gov

For example, studies on other neuropsychiatric drugs have used transcriptome analysis to identify common molecular pathways affected by different compounds. nih.gov A similar approach with methiothepin could reveal its influence on genes involved in neuroinflammation, synaptic plasticity, or cell signaling cascades. Furthermore, genome-wide DNA methylation analysis can be integrated with gene expression data to explore epigenetic mechanisms underlying the response to serotonergic agents. nih.gov Changes in the expression of specific proteins of interest are then typically validated using methods such as Western blotting.

Immunofluorescence and Cell Viability Assays

Immunofluorescence and cell viability assays are fundamental tools for studying the effects of this compound at the cellular level. Immunofluorescence uses antibodies tagged with fluorescent dyes to visualize the location of specific proteins, such as serotonin receptors, within cells. This can help determine if methiothepin treatment alters the expression or cellular trafficking of its target receptors.

Cell viability assays are crucial for determining whether a compound has cytotoxic effects. thermofisher.com These assays measure indicators of cellular health, such as metabolic activity or membrane integrity. abcam.com Common methods include:

Tetrazolium Reduction Assays (MTT, XTT): Metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govsigmaaldrich.com The amount of formazan produced is proportional to the number of viable cells. nih.gov

Resazurin (B115843) Reduction Assays: Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

Luminescent ATP Assays: The amount of ATP present, a marker of metabolically active cells, is measured using the luciferase enzyme. sigmaaldrich.com

Dye Exclusion Assays: Cells with compromised membranes, considered non-viable, take up dyes like propidium (B1200493) iodide or DRAQ7®, which are excluded by live cells. abcam.com

These assays would be used to assess the baseline cytotoxicity of methiothepin or to investigate its potential protective effects against other cellular stressors in various cell culture models.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the quantitative analysis of drugs and their metabolites in biological matrices. nih.govnih.gov This methodology is critical in preclinical studies involving this compound to understand its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

A typical LC-MS/MS method for analyzing methiothepin in plasma would involve protein precipitation to extract the compound from the biological matrix. nih.gov The extract is then injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer is set to a specific mode called multiple reaction monitoring (MRM), where it selectively monitors a specific precursor-to-product ion transition for the compound of interest, ensuring high specificity and sensitivity. nih.gov This allows for the precise quantification of methiothepin concentrations over time after administration.

Hypothetical LC-MS/MS Parameters for Methiothepin Analysis
ParameterDescription
Sample TypeHuman or animal plasma
Extraction MethodProtein precipitation or Liquid-Liquid Extraction
ChromatographyReversed-phase C8 or C18 column
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)Value specific to Methiothepin
Product Ion (m/z)Value specific to a fragment of Methiothepin
Internal StandardA structurally similar compound (e.g., deuterated Methiothepin)

Dose-Response Studies and Statistical Analysis

Dose-response studies are fundamental in pharmacology to quantify the relationship between the dose of a drug and the magnitude of its biological effect. fiveable.me For this compound, these studies are essential for determining its potency and efficacy at various receptors and in different biological systems. In a typical study, researchers administer a range of doses and measure a specific physiological or behavioral outcome.

For instance, a study in mice investigated the effects of intraperitoneal administration of methiothepin (0.06–1.0 mg/kg) and found it induced a dose-dependent antinociceptive effect in the hot-plate and formalin tests. nih.gov Such data are used to construct a dose-response curve, from which key parameters like the ED50 (the dose that produces 50% of the maximal effect) can be calculated. fiveable.me

Statistical analysis is integral to these studies. Techniques such as analysis of variance (ANOVA) followed by post-hoc tests are used to determine whether the observed effects at different doses are statistically significant compared to a control group. Regression analysis is used to fit the data to a curve and calculate parameters like the ED50. These studies are crucial for establishing the therapeutic window of a compound, which is the range of doses that provides therapeutic benefits without causing significant adverse effects. fiveable.me

Future Directions and Emerging Research Avenues

Elucidation of Specific Signaling Pathways and Interactions

Methiothepin (B1206844) mesylate's broad-spectrum antagonism of 5-HT receptors necessitates a detailed investigation into the specific downstream signaling cascades it modulates. medchemexpress.commedchemexpress.com As most 5-HT receptors, with the exception of the 5-HT3 receptor, are G-protein coupled receptors (GPCRs), their activation or inhibition triggers a variety of intracellular signaling pathways. nih.gov These receptors can couple to Gαi, Gαq/11, or Gαs proteins, influencing downstream effectors and leading to diverse physiological responses. nih.gov

Future research will likely focus on dissecting the precise impact of Methiothepin on these pathways. For instance, the 5-HT7 receptor, for which Methiothepin shows high affinity, couples to Gs-proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). nih.gov This, in turn, can activate protein kinase A (PKA) and downstream cascades involving extracellular signal-regulated kinases (ERK) and Akt. nih.gov Detailed studies are needed to map how Methiothepin's antagonism of the 5-HT7 and other 5-HT receptors alters these intricate signaling networks. The observation that stimulation of various 5-HT receptors can lead to the enrichment of similar downstream signaling modules like MEK/MAPK and PI3K/AKT highlights the complexity of this system and the need for nuanced investigation. nih.gov

Investigation of Selective Serotonin (B10506) Receptor Blocking via Genetic Approaches

By creating cell lines or animal models where specific 5-HT receptor genes are knocked out, researchers can systematically evaluate the activity of Methiothepin in the absence of one or more of its targets. researchgate.net This approach can help to pinpoint which receptor subtypes are responsible for its various therapeutic and side effects. Furthermore, CRISPR-based screening technologies could be employed to identify the full spectrum of receptors that interact with Methiothepin, potentially uncovering novel off-target effects or therapeutic targets. researchgate.net In vivo microdialysis in knockout mice has already proven valuable in understanding the roles of specific serotonin receptors in the actions of antidepressants, and similar approaches could be applied to further characterize Methiothepin's in vivo receptor engagement. frontiersin.org

Development of In Vitro Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of native tissues, limiting their predictive value in drug discovery. researchgate.net The development of more physiologically relevant in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems, presents a significant opportunity for advancing our understanding of Methiothepin mesylate's mechanisms of action. nih.govyoutube.comfluigent.com

3D cell culture models, including spheroids and organoids, can better mimic the cell-cell and cell-matrix interactions found in vivo, providing a more accurate platform for studying drug responses. nih.gov OOC technology takes this a step further by incorporating microfluidic channels to simulate blood flow and create more realistic physiological and mechanical cues. youtube.comfluigent.comnih.gov These advanced models could be used to investigate the effects of Methiothepin on specific cell types and tissues in a controlled environment, allowing for detailed mechanistic studies of its impact on neuronal circuits, vascular function, and other physiological processes. For instance, a "brain-on-a-chip" model could be used to study how Methiothepin modulates neurotransmission in a simulated neural network.

Exploration of Novel Therapeutic Applications beyond Current Understanding

While historically used as an antipsychotic, recent research has pointed towards novel therapeutic avenues for this compound. One of the most promising emerging applications is in the field of oncology. Studies have shown that Methiothepin can inhibit the drug efflux activity of the Patched (Ptch1) protein, a component of the Hedgehog signaling pathway. This inhibition leads to the accumulation of chemotherapeutic agents within cancer cells, thereby overcoming drug resistance. This has been demonstrated in preclinical models of melanoma and adrenocortical carcinoma, where Methiothepin enhanced the efficacy of drugs like doxorubicin (B1662922).

This discovery opens up the possibility of repurposing Methiothepin as an adjuvant in cancer therapy to combat multidrug resistance. Further research is warranted to explore the efficacy of Methiothepin in combination with a broader range of chemotherapeutic agents and in different cancer types. Additionally, its broad serotonergic and dopaminergic antagonist profile suggests potential for investigation in other neurological and psychiatric disorders where these systems are implicated.

Further Characterization of Cross-Reactivity with Other Receptor Systems

The therapeutic efficacy and side-effect profile of this compound are intrinsically linked to its interactions with a wide range of receptor systems beyond the serotonin family. It is well-established that Methiothepin also acts as a dopaminergic antagonist, which contributes to its antipsychotic properties. nih.govtargetmol.com However, a more comprehensive understanding of its cross-reactivity with other G-protein coupled receptors is necessary for a complete pharmacological characterization.

Future research should aim to quantify the binding affinities of Methiothepin at a broad panel of receptors, including adrenergic, histamine, and muscarinic receptors. This can be achieved through comprehensive radioligand binding assays. For example, many antipsychotic drugs exhibit affinity for various receptor subtypes, including dopamine (B1211576) D2 and D3 receptors, as well as sigma receptors. mdpi.comresearchgate.net A detailed binding profile of Methiothepin at these and other receptors would provide valuable insights into its mechanism of action and potential for off-target effects. This information is crucial for predicting potential drug-drug interactions and for guiding the development of more selective second-generation compounds.

Receptor SubtypepKd/pKi ValueReference
Serotonin Receptors
5-HT1A7.10 (pKd) medchemexpress.commedchemexpress.com
5-HT1B7.28 (pKd) medchemexpress.commedchemexpress.com
5-HT1C7.56 (pKd) medchemexpress.commedchemexpress.com
5-HT1D6.99 (pKd) medchemexpress.commedchemexpress.com
5-HT2A8.50 (pKi) medchemexpress.commedchemexpress.com
5-HT2B8.68 (pKi) medchemexpress.commedchemexpress.com
5-HT2C8.35 (pKi) medchemexpress.commedchemexpress.com
5-HT5A7.0 (pKd) medchemexpress.commedchemexpress.com
5-HT5B7.8 (pKd) medchemexpress.commedchemexpress.com
5-HT68.74 (pKd) medchemexpress.commedchemexpress.com
5-HT78.99 (pKd) medchemexpress.commedchemexpress.com
Dopamine Receptors
D2-likeAntagonist activity noted nih.govtargetmol.com

Advanced Computational Modeling for Ligand-Receptor Interactions

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating ligand-receptor interactions at an atomic level. nih.govunina.itduq.eduresearchgate.netnih.gov These methods can provide valuable insights into the binding mode of this compound at its various receptor targets, helping to explain its affinity and selectivity.

Molecular docking studies can be used to predict the preferred orientation of Methiothepin within the binding pockets of different 5-HT and dopamine receptor subtypes. nih.govduq.edu This can help to identify key amino acid residues that are crucial for its binding and antagonist activity. MD simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding process and the conformational changes induced in the receptor upon ligand binding. nih.gov Such computational studies can aid in the rational design of new derivatives of Methiothepin with improved selectivity and affinity for specific receptor subtypes, potentially leading to the development of novel therapeutics with enhanced efficacy and reduced side effects. unina.itresearchgate.net

Q & A

Q. How should researchers characterize the purity and solubility of methiothepin mesylate for experimental reproducibility?

this compound’s solubility varies by solvent (e.g., 62.5 mg/mL in DMSO, 50 mg/mL in H₂O), which must be verified using validated methods such as UV spectrophotometry (as demonstrated for gemifloxacin mesylate in ). Purity (>99%) should be confirmed via HPLC or elemental analysis, with storage at 4°C in airtight containers to prevent degradation . For reproducibility, document solvent preparation, temperature conditions, and validation protocols per ICH guidelines .

Q. What receptor affinity profiling methods are recommended for this compound’s non-selective 5-HT receptor antagonism?

Use competitive radioligand binding assays to measure pKd values across 5-HT receptor subtypes (e.g., 5-HT1A: 7.10, 5-HT7: 8.99). Include positive controls (e.g., known antagonists) and validate results with independent methods like functional cAMP assays. Cross-reference affinity data with existing literature to identify discrepancies (e.g., 5-HT5A pKd = 7.0 vs. 7.8 in vs. 7) .

Q. How can researchers design dose-response experiments to study this compound’s effects on morphine withdrawal syndromes?

Follow protocols from : administer this compound (e.g., 0.1–1.0 mg/kg) to morphine-dependent rats via intracerebroventricular injection. Use naloxone to precipitate withdrawal and quantify symptoms (e.g., teeth chattering, paw tremors) using validated scoring systems. Include vehicle controls and dose-escalation cohorts to establish EC50 values. Statistical analysis should account for inter-animal variability using mixed-effects models .

Advanced Research Questions

Q. How to resolve contradictions in reported pKd values for this compound across 5-HT receptor subtypes?

Discrepancies (e.g., 5-HT5B pKd = 7.8 vs. 8.2 in vs. 8) may arise from assay conditions (e.g., membrane preparation, ligand concentration). Replicate experiments using standardized protocols () and validate with orthogonal methods like calcium flux assays. Perform meta-analyses of published datasets to identify systematic biases .

Q. What experimental strategies can elucidate this compound’s role in CREB-2 inhibition via serotonergic pathways?

this compound indirectly modulates CREB-2 by antagonizing 5-HT receptors linked to cAMP signaling. Design siRNA knockdown experiments targeting specific 5-HT receptors in cell lines (e.g., HEK-293T) and measure CREB-2 phosphorylation via Western blot. Pair with serotonin receptor agonists/antagonists to isolate pathway contributions . Use confocal microscopy to track CREB-2 nuclear translocation .

Q. How to validate this compound’s pro-apoptotic effects in cancer models while controlling for off-target oxidative stress?

In prostate cancer cells (), measure apoptosis via Annexin V/PI staining and mitochondrial membrane potential (JC-1 assay). Include ROS scavengers (e.g., NAC) to distinguish direct apoptosis from oxidative stress. Validate with CRISPR/Cas9 knockout models of 5-HT receptors to confirm receptor-dependent mechanisms .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent receptor antagonism data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients. For receptor subtype comparisons, apply ANOVA with post-hoc Tukey tests. Report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values, as emphasized in and .

Q. How to ensure reproducibility in synthesizing and characterizing this compound derivatives?

Document synthetic routes, purification steps (e.g., column chromatography), and characterization data (NMR, HRMS) per . For novel analogs, provide elemental analysis and ≥95% purity thresholds. Deposit synthetic protocols in open-access repositories (e.g., Zenodo) for peer validation .

Data Presentation Guidelines

  • Tables : Include receptor affinity data (pKd, Ki) with 95% confidence intervals (Example Table 1).
  • Figures : Use dose-response curves for antagonism studies, highlighting statistical outliers.

Table 1 : Comparative 5-HT Receptor Affinity Profiles of this compound

Receptor SubtypepKd ()pKd ()Ki (nM)
5-HT1A7.107.105.6
5-HT78.998.999.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.